4-(3-Methyl-4-nitro-1,2-oxazol-5-yl)-1,3-diphenylbutan-1-one 4-(3-Methyl-4-nitro-1,2-oxazol-5-yl)-1,3-diphenylbutan-1-one
Brand Name: Vulcanchem
CAS No.: 68257-70-5
VCID: VC21295915
InChI: InChI=1S/C20H18N2O4/c1-14-20(22(24)25)19(26-21-14)13-17(15-8-4-2-5-9-15)12-18(23)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3
SMILES: CC1=NOC(=C1[N+](=O)[O-])CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Molecular Formula: C20H18N2O4
Molecular Weight: 350.4 g/mol

4-(3-Methyl-4-nitro-1,2-oxazol-5-yl)-1,3-diphenylbutan-1-one

CAS No.: 68257-70-5

Cat. No.: VC21295915

Molecular Formula: C20H18N2O4

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Methyl-4-nitro-1,2-oxazol-5-yl)-1,3-diphenylbutan-1-one - 68257-70-5

Specification

CAS No. 68257-70-5
Molecular Formula C20H18N2O4
Molecular Weight 350.4 g/mol
IUPAC Name 4-(3-methyl-4-nitro-1,2-oxazol-5-yl)-1,3-diphenylbutan-1-one
Standard InChI InChI=1S/C20H18N2O4/c1-14-20(22(24)25)19(26-21-14)13-17(15-8-4-2-5-9-15)12-18(23)16-10-6-3-7-11-16/h2-11,17H,12-13H2,1H3
Standard InChI Key OADBFGDVEVMULZ-UHFFFAOYSA-N
SMILES CC1=NOC(=C1[N+](=O)[O-])CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3
Canonical SMILES CC1=NOC(=C1[N+](=O)[O-])CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator